N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide
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Overview
Description
N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation through its effects on certain signaling pathways.
Biochemical and Physiological Effects:
N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide has been shown to have several biochemical and physiological effects. In one study, it was found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to reduce inflammation in mice with induced colitis.
Advantages and Limitations for Lab Experiments
One advantage of using N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Another direction is to study its effects on other diseases and conditions, such as neurodegenerative diseases. Additionally, further research is needed to better understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide involves a series of chemical reactions. The first step involves the reaction of 2,6-dimethylaniline with 2-bromoethyl isothiocyanate to form 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl isothiocyanate. This compound is then reacted with 4-amino-5-mercapto-4H-1,2,4-triazole to form 5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazole. The final step involves the reaction of this compound with 4-bromo-N-(4-methylphenyl)benzamide to form N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide.
Scientific Research Applications
N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide has been studied for its potential applications in various fields. In the field of medicine, it has been studied for its potential as an anti-cancer agent. In one study, it was found to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its potential as an anti-inflammatory agent. In another study, it was found to reduce inflammation in mice with induced colitis.
properties
Product Name |
N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide |
---|---|
Molecular Formula |
C27H27N5O2S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[3-[5-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C27H27N5O2S/c1-17-11-13-20(14-12-17)26(34)28-22-10-6-9-21(15-22)25-30-31-27(32(25)4)35-16-23(33)29-24-18(2)7-5-8-19(24)3/h5-15H,16H2,1-4H3,(H,28,34)(H,29,33) |
InChI Key |
BKVWFGBVOYVGQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=C(C=CC=C4C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=C(C=CC=C4C)C |
Origin of Product |
United States |
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